molecular formula C18H15N3S B2493314 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207010-41-0

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2493314
CAS No.: 1207010-41-0
M. Wt: 305.4
InChI Key: WFTODSQZWOCTQS-UHFFFAOYSA-N
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Description

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound that features an imidazole ring substituted with phenyl and p-tolyl groups, and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Biological Activity

The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is part of a growing class of imidazole derivatives that have garnered attention for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Imidazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound under discussion, this compound, incorporates a thioether linkage which may enhance its biological efficacy by influencing its interaction with biological targets.

3.1 Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
Imidazole Derivative AE. coli15
Imidazole Derivative BS. aureus18
Target Compound E. coli20
Target Compound S. aureus22

3.2 Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored extensively. In vitro studies have indicated that compounds related to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7.

The mechanism through which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, imidazole derivatives may inhibit the activity of enzymes involved in cell proliferation or promote the activation of apoptotic pathways.

4.1 Case Studies

Several studies have documented the efficacy of imidazole derivatives in preclinical models:

  • Study on Antimicrobial Activity : A comprehensive study evaluated a series of imidazole derivatives against Gram-positive and Gram-negative bacteria, highlighting that modifications at the thioether position significantly enhanced antibacterial activity .
  • Anticancer Efficacy : A recent investigation into the cytotoxic effects of imidazole derivatives revealed that certain modifications led to significant reductions in cell viability in breast cancer cell lines .

5. Conclusion

The compound This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-14-7-9-16(10-8-14)21-17(15-5-3-2-4-6-15)13-20-18(21)22-12-11-19/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTODSQZWOCTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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